1-Benzoyl-2-(chloromethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-11-7-4-8-14(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGLCOGWPVEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Overview of Pyrrolidine As a Core Scaffold in Chemical Research
The pyrrolidine (B122466) nucleus is a privileged scaffold in medicinal and organic chemistry due to its unique structural and chemical properties. mdpi.com As a saturated heterocycle, its non-planar, puckered conformation allows for the three-dimensional exploration of chemical space, a desirable trait in the design of bioactive molecules. google.com This contrasts with flat, aromatic systems and provides a framework for creating complex and stereochemically rich structures.
The pyrrolidine ring is a cornerstone of numerous natural products, most notably alkaloids, and is a recurring motif in a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). mdpi.com Its derivatives are employed in a vast array of therapeutic areas, functioning as antiviral, anticancer, antidiabetic, and anti-inflammatory agents. mdpi.com Beyond its role in medicinal chemistry, the pyrrolidine scaffold is extensively used in asymmetric synthesis as a chiral auxiliary or organocatalyst, stemming from the ready availability of chiral starting materials like the amino acid L-proline. mdpi.com The stereogenic centers that can be established on the pyrrolidine ring are crucial for controlling the stereochemical outcome of chemical reactions and for achieving specific interactions with biological targets. ua.esacs.org
Significance of N Benzoylation and Chloromethyl Functionalization in Pyrrolidine Chemistry
Modification of the pyrrolidine (B122466) scaffold at the nitrogen atom (N-1 position) and a carbon atom (e.g., C-2 position) dramatically alters its chemical properties and synthetic utility. N-benzoylation and chloromethyl functionalization are prime examples of such strategic modifications.
N-Benzoylation is a common method for introducing a benzoyl group (C₆H₅CO-) onto the nitrogen atom of the pyrrolidine ring. This transformation serves several key purposes in organic synthesis. Firstly, the benzoyl group acts as a robust protecting group for the secondary amine, preventing its participation in undesired side reactions. nih.gov Its electronic properties can also influence the reactivity of the pyrrolidine ring itself. The N-acyl group can direct stereoselectivity in subsequent reactions at adjacent positions. The synthesis of N-acylpyrrolidines is a well-established process, often involving the acylation of a pyrrolidine derivative with an appropriate acylating agent, such as benzoyl chloride, in the presence of a base. nih.gov
Chloromethyl functionalization introduces a chloromethyl (-CH₂Cl) group onto a carbon of the pyrrolidine ring. The C-2 position is a common site for such functionalization. The chloromethyl group is a versatile synthetic handle; the chlorine atom is a good leaving group, making the carbon atom susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of other functional groups, including amines, azides, cyanides, and thiols, thereby enabling the synthesis of a diverse library of pyrrolidine derivatives. The synthesis of 2-(chloromethyl)pyrrolidine (B1610598) derivatives can be achieved through various routes, often starting from readily available precursors like L-proline or its derivatives, such as prolinol. mdpi.com For instance, the hydroxyl group of N-protected prolinol can be converted to a chloride, providing a direct route to the N-protected 2-(chloromethyl)pyrrolidine scaffold.
Stereochemical Control in the Synthesis and Reactions of 1 Benzoyl 2 Chloromethyl Pyrrolidine
Enantioselective and Diastereoselective Synthesis
The stereoselective synthesis of 2-substituted pyrrolidines, such as 1-Benzoyl-2-(chloromethyl)pyrrolidine, is a significant area of research due to the prevalence of the pyrrolidine (B122466) motif in biologically active molecules. nih.govunibo.it Achieving control over the stereochemistry at the C2 position is crucial, and various methods have been developed to produce enantiomerically enriched or diastereomerically pure products.
Enantioselective approaches often involve the asymmetric transformation of prochiral precursors. For instance, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines have been shown to produce chiral C2-alkylated pyrrolidines. organic-chemistry.org These methods utilize metal catalysts, such as cobalt or nickel, in conjunction with chiral bisoxazoline (BOX) ligands to desymmetrize the starting material, leading to high enantioselectivity. organic-chemistry.org While specific application to the synthesis of this compound is not detailed, the tolerance of these catalytic systems for N-acyl groups suggests potential applicability. organic-chemistry.org
Diastereoselective strategies are also prominent, particularly when a chiral center already exists in the molecule or is introduced during the reaction. Copper-promoted intramolecular aminooxygenation of alkene substrates is one such method that yields disubstituted pyrrolidines. nih.gov The diastereoselectivity of this cyclization is highly dependent on the substitution pattern of the starting alkene. For example, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of cis-2,5-disubstituted pyrrolidines with excellent diastereomeric ratios (dr >20:1). nih.gov In contrast, γ-substituted substrates tend to give trans-2,3-pyrrolidines with more moderate selectivity. nih.gov The principles of these conformational factors controlling diastereoselectivity could be applied to design precursors for this compound.
A summary of representative diastereoselective outcomes in pyrrolidine synthesis is presented below.
| Substrate Type | Major Product | Diastereomeric Ratio (dr) | Yield (%) |
| α-Substituted 4-pentenyl sulfonamide | cis-2,5-disubstituted pyrrolidine | >20:1 | 76-97 |
| γ-Substituted 4-pentenyl sulfonamide | trans-2,3-disubstituted pyrrolidine | ~3:1 | N/A |
| N-substituent tethered to α-carbon | trans-2,5-disubstituted pyrrolidine | Exclusive | N/A |
This table illustrates general diastereoselectivity trends in copper-promoted aminooxygenation reactions as reported in the literature. nih.gov
Chiral Auxiliary and Catalytic Strategies for Stereocontrol
To achieve high levels of stereocontrol in the synthesis of chiral molecules like this compound, chemists frequently employ chiral auxiliaries or asymmetric catalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed. For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary for the synthesis of optically active amino acids. In a similar vein, a chiral sulfinimine can be used to direct the diastereoselective addition of an organometallic reagent, followed by an intramolecular cyclization to form highly substituted, enantioenriched pyrrolidines. researchgate.net The choice of auxiliary and reaction conditions is critical for maximizing stereoselectivity. numberanalytics.com
Catalytic strategies offer a more atom-economical approach to stereocontrol. These methods use a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A notable example is the cationic CpRu complex-catalyzed asymmetric intramolecular dehydrative N-allylation. nih.gov This method has been successfully applied to N-substituted ω-amino allylic alcohols to create α-alkenyl pyrrolidines with excellent enantiomeric ratios (up to >99:1). nih.gov Significantly, this catalytic system is compatible with a wide array of N-protecting groups, including the benzoyl (Bz) group, making it a potentially viable route for precursors to this compound. nih.gov
Another powerful catalytic approach involves the use of chiral ligands to modify the reactivity of organometallic species. This is central to the dynamic resolution processes discussed in the following section.
| Strategy | Key Feature | Example Application | Potential Relevance to Target Compound |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety | Sulfinimine-directed cyclization for substituted pyrrolidines researchgate.net | Guiding the stereocenter at C2 before or during ring formation |
| Asymmetric Catalysis | Substoichiometric chiral catalyst | CpRu-catalyzed intramolecular N-allylation nih.gov | Enantioselective synthesis of a C2-substituted N-benzoyl pyrrolidine precursor |
| Chiral Ligand | Modification of a metal center's reactivity | Sparteine in dynamic resolution of 2-lithiopyrrolidines acs.orgnih.gov | Controlling the configuration of the C2 carbanion prior to chloromethylation |
Dynamic Thermodynamic Resolution in Pyrrolidine Chemistry
Dynamic thermodynamic resolution (DTR) is a powerful strategy for the asymmetric synthesis of 2-substituted pyrrolidines. acs.orgnih.gov This method relies on the stereoselective electrophilic substitution of a racemic 2-lithiopyrrolidine intermediate, which is rapidly equilibrating between its (R) and (S) enantiomers. acs.orgnih.govacs.org The presence of a chiral ligand, such as (-)-sparteine (B7772259), results in the formation of two diastereomeric organolithium-ligand complexes that are not equal in energy. acs.orgnih.gov
The core principle of DTR is that one of these diastereomeric complexes is thermodynamically more stable than the other. nih.gov By allowing the system to equilibrate, the more stable complex becomes the major species. Subsequent quenching with an electrophile leads to the formation of a 2-substituted pyrrolidine product with high enantiomeric excess (ee). nih.govacs.org This process has been extensively studied for N-alkyl and N-Boc-pyrrolidines. acs.orgnih.gov
For N-alkyl-2-lithiopyrrolidines, the resolution proceeds conveniently at or just below room temperature. nih.gov The choice of the chiral ligand is critical, as it determines which enantiomer of the product is formed. acs.orgnih.gov For instance, the reaction of racemic N-alkyl-2-lithiopyrrolidine with an electrophile in the presence of (-)-sparteine typically yields the (S)-enantiomer of the 2-substituted product. acs.org This asymmetric induction occurs because of a thermodynamic preference for one of the diastereomeric complexes. nih.gov Although not explicitly demonstrated for this compound, this methodology could theoretically be applied by generating the N-benzoyl-2-lithiopyrrolidine and quenching it with a suitable chloromethylating agent.
The table below summarizes results from studies on the dynamic resolution of N-substituted 2-lithiopyrrolidines, illustrating the high levels of enantioselectivity that can be achieved.
| N-Substituent | Chiral Ligand | Electrophile | Product Configuration | Enantiomeric Excess (ee) (%) |
| N-Alkyl | (-)-Sparteine | Me₃SiCl | (S) | 92 |
| N-Alkyl | (+)-Sparteine surrogate | Me₃SiCl | (R) | 94 |
| N-Boc* | (-)-Sparteine | Me₃SiCl | (S) | 92 |
Data adapted from studies by Coldham et al. acs.orgnih.govrsc.org Note: The N-Boc derivative proceeds via a dynamic kinetic resolution, where the enantioselectivity arises from different reaction rates of the diastereomeric complexes rather than a thermodynamic equilibrium. acs.orgnih.gov
This approach highlights a sophisticated method for controlling the stereochemistry at the C2 position of the pyrrolidine ring, providing a potential pathway to enantiomerically pure this compound. acs.orgnih.gov
Synthetic Utility and Strategic Applications in Organic Synthesis
1-Benzoyl-2-(chloromethyl)pyrrolidine as a Versatile Intermediate for Diverse Chemical Entities
This compound serves as a valuable precursor for a variety of chemical compounds. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the extension of the carbon chain. The benzoyl protecting group on the nitrogen atom offers stability during these transformations and can be readily removed or modified in subsequent synthetic steps.
Research has demonstrated the utility of this intermediate in the synthesis of polysubstituted pyrrolidines. frontiersin.org For instance, it can be employed in reactions to create hybrid compounds containing other important pharmacophores like N-benzoylthiourea, thiohydantoin, thiazole, imidazole, and indole. frontiersin.org The ability to introduce a wide range of substituents onto the pyrrolidine (B122466) core makes this compound a strategic starting material for generating libraries of compounds for drug discovery and other applications. nih.gov
The following table provides examples of the types of compounds that can be synthesized from pyrrolidine-based intermediates.
| Starting Material | Reagents and Conditions | Product Type |
| N-protected proline | Alkylation with 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone), followed by amidation and deprotection | Bis-pyrrolidine derivatives for antiviral agents like Daclatasvir mdpi.com |
| Pyrrolidine derivative | Reaction with 2,3-dichloro-6-methoxyquinoxaline (B108869) in the presence of cesium carbonate | Precursors for antiviral drugs such as Grazoprevir mdpi.com |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 1,3-dipolar cycloaddition with methyl acrylate (B77674) in the presence of trifluoroacetic acid | Benzimidazole carboxamides with a pyrrolidine nucleus nih.gov |
| (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine | Three-component [3+2] azomethine ylide cycloaddition | Spiro-pyrrolidine compounds mdpi.com |
Applications in the Synthesis of Complex Heterocyclic Systems
The reactivity of this compound makes it a suitable starting point for the construction of more elaborate heterocyclic systems, including fused and spirocyclic structures. The chloromethyl group can participate in intramolecular cyclization reactions to form bicyclic and polycyclic frameworks.
One common strategy involves the initial substitution of the chloride with a nucleophile that contains another reactive site. Subsequent intramolecular reactions, such as condensations or cyclizations, can then be employed to build additional rings onto the pyrrolidine scaffold. For example, a domino reaction involving a radical addition, nih.govnih.gov-sigmatropic rearrangement, cyclization, and lactamization cascade has been developed for the synthesis of benzofuro[2,3-b]pyrrol-2-ones, demonstrating the potential for creating complex fused systems. nih.gov
Furthermore, the pyrrolidine ring itself can be a component in multicomponent reactions, which are efficient processes that combine three or more reactants in a single operation to form complex products. researchgate.net For instance, three-component spiro-pyrrolidine compounds have been synthesized via a [3+2] azomethine ylide cycloaddition reaction. nih.gov These strategies allow for the rapid assembly of structurally diverse and complex heterocyclic molecules from relatively simple precursors.
Below is a table illustrating synthetic approaches to fused heterocyclic systems.
| Synthetic Strategy | Reactants | Resulting Heterocyclic System |
| One-pot sequential reaction | Ninhydrin, malononitrile, and nitroketene acetal (B89532) or nitroketene aminals | Oxa-aza[3.3.3]propellanes researchgate.net |
| Radical addition/ nih.govnih.gov-sigmatropic rearrangement/cyclization/lactamization cascade | O-phenyl-conjugated oxime ether and an alkyl radical | Pyrrolidine-fused dihydrobenzofurans nih.gov |
| Alkynyl Prins carbocyclization cascade | An aldehyde and an alkynyl alcohol | Linear-fused heterotricycles containing a saturated heterocyclic ring nih.gov |
Role in the Preparation of Tailor-Made Amino Acid Derivatives
Proline, a proteinogenic amino acid with a secondary amine incorporated into a pyrrolidine ring, and its derivatives are crucial in various biological processes and in the design of peptidomimetics and pharmaceuticals. This compound can serve as a key intermediate in the synthesis of non-proteinogenic and substituted proline analogs.
The chloromethyl group allows for the introduction of a variety of side chains at the 2-position of the pyrrolidine ring, leading to the creation of "tailor-made" amino acids with specific structural and functional properties. nih.gov These modified amino acids can be incorporated into peptides to alter their conformation, stability, and biological activity. nih.gov For instance, the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been achieved utilizing a C(sp3)-H activation strategy, showcasing the potential for creating structurally complex amino acid derivatives. nih.gov
The development of synthetic routes to these custom amino acids is a significant area of research, as they are valuable tools in chemical biology and medicinal chemistry. mdpi.comresearchgate.net The ability to precisely modify the structure of proline allows for the fine-tuning of the properties of peptides and other bioactive molecules.
The following table summarizes methods for synthesizing non-proteinogenic amino acids.
| Synthetic Approach | Starting Materials/Key Intermediates | Type of Amino Acid Derivative |
| Asymmetric synthesis from β-amino α-ketoesters | Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate | Substituted prolines researchgate.net |
| Photo-mediated C–H functionalization | Proteinogenic amino acid derivatives | Versatile non-proteinogenic amino acids mdpi.com |
| Fmoc-based solid-phase peptide synthesis | Protected non-proteinogenic amino acids like vinylthreonine and fluoroallylglycine | Peptides containing non-standard amino acids nih.gov |
| Nucleophilic substitution on brominated imine intermediate | Proline methyl ester | 3-substituted prolines nih.gov |
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-Benzoyl-2-(chloromethyl)pyrrolidine to maximize yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution or benzoylation of pyrrolidine derivatives. For example, heating 2-(chloromethyl)pyrrolidine with benzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 100–150°C for 12–24 hours. Reaction progress is monitored via TLC, and purification is achieved using flash chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization often requires stoichiometric control of the benzoylating agent and inert atmosphere to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key for confirming regiochemistry and substituent orientation. For example, the benzoyl carbonyl signal appears at ~170 ppm in 13C NMR, while the chloromethyl group shows distinct splitting patterns in 1H NMR (δ ~3.5–4.0 ppm) .
- LC-MS/HRMS : Validates molecular weight and detects impurities. A typical ESI+ spectrum should show [M+H]+ at m/z 238.08 (C₁₂H₁₃ClNO⁺) .
- IR Spectroscopy : Confirms benzoyl C=O stretching (~1650–1700 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
Q. How can solvent selection influence the stability of this compound during storage?
- Methodological Answer : Use anhydrous, aprotic solvents (e.g., dichloromethane, acetonitrile) stored under nitrogen at –20°C to minimize hydrolysis of the chloromethyl group. Avoid protic solvents (e.g., methanol, water) and prolonged exposure to light, which can degrade the compound .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. For example:
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IC (95:5 hexane/isopropanol) to isolate active stereoisomers .
- Dose-Response Assays : Compare EC₅₀ values across studies while standardizing cell lines (e.g., HEK293 for receptor binding) and assay conditions .
- SAR Analysis : Systematically modify substituents (e.g., replacing benzoyl with pyridinyl groups) to isolate structure-activity relationships .
Q. How does the chloromethyl group impact the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The chloromethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura coupling (using Pd catalysts). However, competing benzoyl deactivation may occur. Mitigate this by using bulky ligands (e.g., XPhos) and optimizing temperature (60–80°C) to favor selective C-Cl bond activation .
Q. What experimental designs minimize toxicity risks during in vivo studies of this compound?
- Methodological Answer :
- Acute Toxicity Screening : Conduct OECD Guideline 423 tests in rodents, starting with low doses (5–10 mg/kg) and monitoring hepatorenal biomarkers (ALT, creatinine).
- Metabolite Profiling : Use LC-HRMS to identify reactive intermediates (e.g., epoxides) that may form via cytochrome P450 oxidation .
- Protective Formulations : Encapsulate the compound in PEGylated liposomes to reduce systemic exposure .
Q. How can computational modeling predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess blood-brain barrier permeability (logBB) using force fields like AMBER. The chloromethyl group’s hydrophobicity may enhance CNS penetration .
- ADMET Prediction : Tools like SwissADME estimate parameters such as logP (~2.5) and CYP3A4 inhibition risk. Validate with experimental microsomal stability assays .
Data Interpretation and Optimization
Q. Why do some synthetic routes produce low enantiomeric excess (ee) in chiral derivatives of this compound?
- Methodological Answer : Racemization may occur during benzoylation due to harsh conditions. To improve ee:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts).
- Lower reaction temperatures (<0°C) and shorten reaction times to preserve stereochemistry .
Q. How to address conflicting NMR data for pyrrolidine ring conformation in different solvents?
- Methodological Answer : Solvent polarity affects ring puckering. Compare spectra in DMSO-d₆ (polar, stabilizes chair conformers) vs. CDCl₃ (nonpolar, favors boat forms). NOESY experiments can resolve spatial proximity of benzoyl and chloromethyl groups .
Safety and Handling
Q. What precautions are critical when handling this compound in electrophilic reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
